Mycosporine-2-glycine is a significant mycosporine-like amino acid characterized by its unique structure and biological properties. These compounds are primarily known for their ultraviolet (UV) protective capabilities, making them vital for organisms exposed to high UV radiation, such as cyanobacteria and marine algae. Mycosporine-2-glycine has garnered attention for its potential applications in various scientific fields, including cosmetics and pharmaceuticals.
Mycosporine-2-glycine is predominantly found in cyanobacteria, particularly in halotolerant species like Aphanothece halophytica and Euhalothece sp. These microorganisms thrive in extreme environments, such as hypersaline conditions, where they produce mycosporine-like amino acids as a defense mechanism against UV radiation and oxidative stress .
Mycosporine-2-glycine belongs to a class of compounds known as mycosporine-like amino acids, which are characterized by their ability to absorb UV light. These compounds typically contain a cyclohexenone core structure with various substituents, including amino acids. Mycosporine-2-glycine specifically features glycine as its amino acid component .
The synthesis of mycosporine-2-glycine can occur through both natural biosynthetic pathways in cyanobacteria and synthetic chemical methods. The natural biosynthesis involves several enzymatic steps leading to the formation of mycosporine-2-glycine from precursor molecules.
The molecular formula of mycosporine-2-glycine is CHNO, with a molecular weight of approximately 227.23 g/mol. The structure features a cyclohexenone ring with a methoxy group and an attached glycine moiety, which contributes to its UV-absorbing properties.
Nuclear magnetic resonance data indicate the presence of specific functional groups, including hydroxyl (-OH), methoxy (-OCH), and amine (-NH) groups, which are crucial for the compound's biological activity .
Mycosporine-2-glycine undergoes various chemical reactions that can be categorized into:
The antioxidant activity of mycosporine-2-glycine has been demonstrated through assays measuring its ability to reduce reactive oxygen species in biological systems .
The mechanism by which mycosporine-2-glycine exerts its protective effects involves several processes:
Studies have shown that mycosporine-2-glycine significantly reduces oxidative stress markers in various cell types, highlighting its potential therapeutic applications .
Mycosporine-2-glycine is typically a white amorphous solid at room temperature. It is soluble in polar solvents like methanol but insoluble in non-polar solvents.
The compound is stable under physiological conditions but can degrade under extreme pH or temperature conditions. Its UV absorption properties make it an effective natural sunscreen agent.
Relevant data include:
Mycosporine-2-glycine has several promising applications:
Mycosporine-2-glycine (M2G) biosynthesis is governed by a specialized mys gene cluster in halotolerant cyanobacteria such as Aphanothece halophytica and Halothece sp. PCC 7418. Unlike typical mycosporine-like amino acid (MAA) pathways that produce shinorine or porphyra-334, M2G synthesis involves a unique genetic arrangement. The core cluster comprises four genes:
Crucially, A. halophytica lacks a dedicated mysE gene (typical of shinorine producers), and its mysD exhibits glycine-specific substrate preference due to a unique catalytic loop structure. Heterologous expression of this cluster in Escherichia coli resulted in M2G accumulation up to 85.2 ± 0.7 μmol/g dry weight under high salinity, confirming the cluster’s sufficiency for M2G synthesis [4] [9].
Table 1: Gene Components of the M2G Biosynthetic Cluster in Halotolerant Cyanobacteria
Gene Symbol | Enzyme Function | Catalytic Reaction | Substrate Specificity |
---|---|---|---|
mysA | Demethyl 4-deoxygadusol synthase | Sedoheptulose-7-phosphate → Demethyl 4-DG | S7P |
mysB | O-methyltransferase | Demethyl 4-DG → 4-DG | DDG, SAM |
mysC | ATP-grasp ligase | 4-DG + Glycine → Mycosporine-glycine (MG) | Glycine |
mysD | NRPS-like enzyme | MG + Glycine → Mycosporine-2-glycine (M2G) | Glycine |
The origin of the MAA core scaffold (4-DG) has been debated. Early studies proposed 3-dehydroquinate (3-DHQ) from the shikimate pathway as the primary precursor. However, biochemical characterization of MysA in A. halophytica and Nostoc punctiforme revealed higher affinity for sedoheptulose-7-phosphate (S7P) from the pentose phosphate pathway (PPP). Key evidence includes:
Nevertheless, pathway redundancy exists. Under nitrogen limitation, some strains activate shikimate-derived 4-DG synthesis as a nitrogen-saving mechanism, as PPP consumes less nitrogen than the shikimate route [7] [10]. This plasticity allows halotolerant cyanobacteria to optimize M2G production under fluctuating nutrient conditions.
Table 2: Biosynthetic Routes to 4-Deoxygadusol (4-DG)
Pathway | Precursor | Key Enzyme | Organisms | Nitrogen Cost |
---|---|---|---|---|
Pentose phosphate | Sedoheptulose-7-P | MysA (DDGS) | A. halophytica, Halothece sp. | Low |
Shikimate | 3-Dehydroquinate | DHQ synthase + O-MT | Anabaena variabilis | High |
M2G accumulation is uniquely responsive to osmotic stress compared to other MAAs. In A. halophytica:
Notably, Chlorogloeopsis fritschii upregulates mysA-C under far-red light (FR), suggesting M2G’s role in photon dissipation during infrared stress—a response absent in UV-induced shinorine synthesis [3] [7].
Nitrogen availability critically regulates M2G biosynthesis due to its dual glycine moieties:
Table 3: Impact of Environmental Stressors on M2G Biosynthesis
Stress Factor | M2G Accumulation | Gene Regulation | Precursor Allocation |
---|---|---|---|
High salinity | +++ (300% increase) | mysABCD: 8–12-fold up | Glycine diverted from GB pathway |
UV-B radiation | + (50% increase) | mysABCD: 2–4-fold up | Minor S7P flux increase |
Far-red light | ++ (200% increase) | mysABC: 6-fold up | Enhanced PPP flux |
Nitrogen deficiency | – (20% decrease) | mysABCD: Unchanged | Glycine limitation |
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